

Application of Lamivudine in HIV and HBV co-infection studies

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Compound of Interest

Compound Name: Lamivudine

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Application Notes: Lamivudine in HIV and HBV Co-infection

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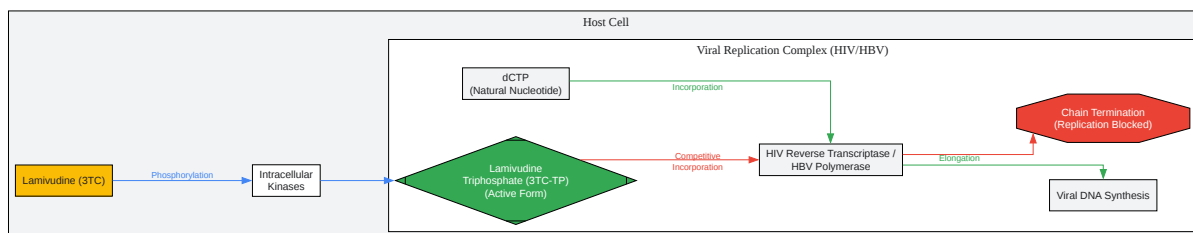
Introduction

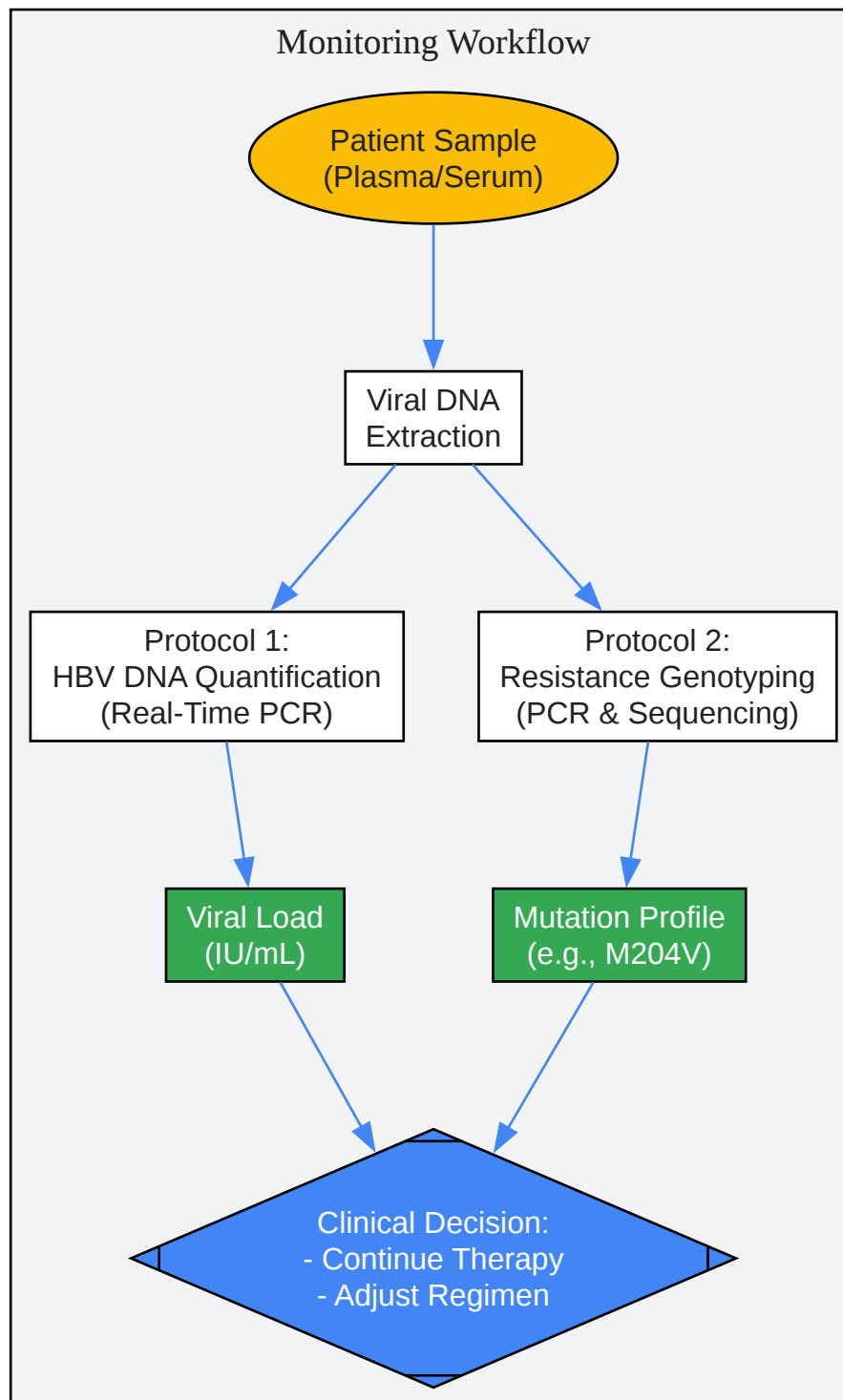
Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) share common transmission routes, leading to frequent co-infection.[1] This co-infection accelerates the progression of liver disease, increasing the risk of cirrhosis and hepatocellular carcinoma compared to HBV mono-infection.[1][2] **Lamivudine** (3TC), a nucleoside reverse transcriptase inhibitor (NRTI), is a key antiviral agent that demonstrates activity against both HIV and HBV, making it a cornerstone in the management of co-infected individuals.[3][4] These notes provide a comprehensive overview of its application, mechanism, challenges, and the protocols used in its study.

Mechanism of Action

Lamivudine is a synthetic cytosine analog.[5] Upon entering a host cell, it is phosphorylated by intracellular kinases to its active triphosphate form, **lamivudine** triphosphate (3TC-TP).[4][6] 3TC-TP acts as a competitive inhibitor of both HIV reverse transcriptase and HBV polymerase/reverse transcriptase.[5][6] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA strand. As 3TC-TP lacks

the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of the DNA chain, thereby halting viral replication.[6][7]





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